molecular formula C14H17NO B2935624 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 13220-42-3

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2935624
CAS No.: 13220-42-3
M. Wt: 215.296
InChI Key: FZDFKOCDPZVWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and organic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindole with methyl vinyl ketone in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to form the desired carbazole structure . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3-carboxylic acid derivatives, while substitution reactions can introduce various alkyl, aryl, or sulfonyl groups into the carbazole ring .

Scientific Research Applications

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological responses. The exact pathways involved can vary, but the compound’s ability to form stable complexes with its targets is a key factor in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
  • 3-methyl-2,3,4,9-tetrahydro-1H-carbazole
  • 6-methoxy-3-methylcarbazole

Uniqueness

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)15-13/h4,6,8-9,15H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDFKOCDPZVWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.